molecular formula C21H19N3O3S2 B11501796 5-(3,4-diethoxyphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

5-(3,4-diethoxyphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11501796
M. Wt: 425.5 g/mol
InChI Key: IFGDFTWAJNCHHO-UHFFFAOYSA-N
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Description

5-(3,4-Diethoxyphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic compound that belongs to the thiazolo[4,5-d]pyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyrimidine ring, and substituted with phenyl and diethoxyphenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 5-(3,4-diethoxyphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-diethoxybenzaldehyde with thiourea and phenylacetic acid under acidic conditions to form the thiazole ring. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the thiazolo[4,5-d]pyrimidine core. The final product is obtained after purification through recrystallization or chromatography .

Chemical Reactions Analysis

5-(3,4-Diethoxyphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thioether using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and diethoxyphenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions .

Mechanism of Action

The mechanism of action of 5-(3,4-diethoxyphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site and blocking substrate access. The compound’s thioxo group can form hydrogen bonds or coordinate with metal ions, influencing its biological activity. Additionally, the aromatic rings can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar compounds to 5-(3,4-diethoxyphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one include other thiazolo[4,5-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the presence of the thioxo group, which confer unique electronic and steric properties that can be exploited in various scientific and industrial applications.

Properties

Molecular Formula

C21H19N3O3S2

Molecular Weight

425.5 g/mol

IUPAC Name

5-(3,4-diethoxyphenyl)-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C21H19N3O3S2/c1-3-26-15-11-10-13(12-16(15)27-4-2)18-22-19-17(20(25)23-18)29-21(28)24(19)14-8-6-5-7-9-14/h5-12H,3-4H2,1-2H3,(H,22,23,25)

InChI Key

IFGDFTWAJNCHHO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4)OCC

Origin of Product

United States

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